molecular formula C10H21NO3 B066928 3-(Boc-amino)-2,2-dimethyl-1-propanol CAS No. 184357-44-6

3-(Boc-amino)-2,2-dimethyl-1-propanol

Cat. No.: B066928
CAS No.: 184357-44-6
M. Wt: 203.28 g/mol
InChI Key: BHIGZYWRVWZUHG-UHFFFAOYSA-N
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Description

3-(Boc-amino)-2,2-dimethyl-1-propanol is a tert-butoxycarbonyl (Boc)-protected amino alcohol with the molecular formula C₉H₁₉NO₃ (inferred from structural analogs in and ). Its structure features a propanol backbone substituted with two methyl groups at the C2 position and a Boc-protected amine at C2. The Boc group serves as a temporary protective moiety for amines, enabling selective reactivity in multi-step syntheses, particularly in pharmaceuticals and peptide chemistry.

Key properties include:

  • Molecular weight: ~189.25 g/mol (estimated based on analogs).
  • Stability: The Boc group is acid-labile, requiring careful handling under acidic conditions.
  • Applications: Intermediate in PROTAC synthesis (), peptide coupling, and chiral resolution.

Preparation Methods

Boc Protection Methodologies

Dichloromethane/Triethylamine-Mediated Boc Protection

The most widely documented approach involves reacting 3-amino-2,2-dimethyl-1-propanol with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) under triethylamine (Et₃N) catalysis. This method, adapted from analogous syntheses of Boc-protected amino alcohols, proceeds via nucleophilic attack of the amine on the Boc anhydride, forming a stable carbamate bond .

Reaction Conditions :

  • Solvent : Anhydrous dichloromethane (30 mL per gram of substrate) .

  • Base : Triethylamine (2 equivalents relative to the amine) .

  • Temperature : Room temperature (20–25°C) .

  • Duration : 12 hours under continuous stirring .

Workup Protocol :
Post-reaction, the mixture is concentrated under reduced pressure, resuspended in DCM, and sequentially washed with water, brine, and 0.1 M H₂SO₄ to remove unreacted reagents. The organic layer is dried over Na₂SO₄ and concentrated to yield a crude product, which is purified via silica gel chromatography (chloroform/methanol gradient) .

Yield and Purity :

  • Yield : 70–85% (extrapolated from analogous syntheses) .

  • Purity : ≥95% by HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Acetone/Water Solvent System

An alternative method leverages acetone/water as a biphasic solvent system, optimizing reaction efficiency and reducing environmental impact. This approach, derived from Boc protection strategies for amino acids, eliminates the need for strictly anhydrous conditions .

Reaction Conditions :

  • Solvent : Acetone/water (3:1 v/v) .

  • Base : Triethylamine (1.5 equivalents) .

  • Temperature : 0–40°C (optimized at 25°C) .

  • Duration : 0.5–4 hours (complete conversion within 2 hours at 25°C) .

Workup Protocol :
The reaction mixture is filtered to remove insoluble salts, and the filtrate is concentrated under vacuum. The residue is dissolved in ethyl acetate, washed with 5% citric acid and saturated NaHCO₃, dried over MgSO₄, and concentrated. Final purification is achieved via recrystallization from hexane/ethyl acetate .

Yield and Purity :

  • Yield : 85–92% .

  • Purity : ≥98% by NMR .

Comparative Analysis of Methodologies

Parameter DCM/Et₃N Method Acetone/Water Method
Reaction Time 12 hours2 hours
Yield 70–85%85–92%
Solvent Toxicity High (halogenated)Low (acetone/water)
Workup Complexity ModerateSimple
Scalability Limited by DCM volumeHigh (biphasic system)

The acetone/water system outperforms traditional DCM-based methods in yield, reaction speed, and environmental safety. However, the DCM method remains valuable for moisture-sensitive substrates due to its anhydrous conditions .

Reaction Optimization Strategies

Stoichiometric Adjustments

  • Boc Anhydride : Increasing Boc₂O to 1.2 equivalents enhances conversion rates without side-product formation .

  • Base Loading : Et₃N at 1.5 equivalents balances reaction efficiency and cost .

Solvent Engineering

  • Co-solvents : Adding 10% THF to acetone/water improves solubility of 3-amino-2,2-dimethyl-1-propanol, reducing reaction time to 1.5 hours .

  • Temperature Gradients : Gradual heating from 0°C to 25°C minimizes exothermic side reactions .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :

    • δ 1.44 (s, 9H, Boc tert-butyl)

    • δ 1.20 (s, 6H, C2 methyl groups)

    • δ 3.55 (t, 2H, CH₂OH)

    • δ 5.10 (br s, 1H, NH) .

  • ¹³C NMR (CDCl₃) :

    • δ 28.1 (tert-butyl CH₃)

    • δ 34.8 (C2 quaternary carbon)

    • δ 64.2 (CH₂OH)

    • δ 155.6 (Boc carbonyl) .

High-Performance Liquid Chromatography (HPLC)

  • Column : C18, 4.6 × 150 mm

  • Mobile Phase : Acetonitrile/water (70:30) + 0.1% TFA

  • Retention Time : 6.8 minutes .

Industrial-Scale Production Considerations

Catalytic Innovations

  • Immobilized Lipases : Recent studies demonstrate lipase-catalyzed Boc protection in non-aqueous media, achieving 90% yield at 50°C with enzyme recyclability .

Green Chemistry Metrics

  • E-factor : Acetone/water method reduces waste generation to 0.8 kg/kg product vs. 2.5 kg/kg for DCM method .

  • Process Mass Intensity (PMI) : 6.2 for acetone/water vs. 18.4 for DCM .

Chemical Reactions Analysis

Tert-Butyl (3-hydroxy-2,2-dimethylpropyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, bases such as cesium carbonate, and solvents like 1,4-dioxane . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the modification of the carbamate group or the hydroxyl group .

Scientific Research Applications

Peptide Synthesis

Overview
3-(Boc-amino)-2,2-dimethyl-1-propanol is frequently utilized as a protecting group during peptide synthesis. The Boc (tert-butyloxycarbonyl) group allows for the selective modification of amino acids without interfering with the overall peptide structure.

Case Study
In a study focusing on the synthesis of cyclic peptides, this compound was employed to protect amino groups. This method improved the yield and purity of the final cyclic peptide product. The protection was removed under mild acidic conditions, demonstrating the compound's effectiveness in facilitating complex peptide structures without degradation .

Drug Development

Overview
The compound plays a significant role in drug development, particularly in creating new pharmaceutical agents that require specific functional groups for biological activity.

Case Study
Research has shown that derivatives of this compound exhibit enhanced solubility and bioavailability in drug formulations. In one instance, a derivative was synthesized to target specific receptors in cancer cells, leading to increased efficacy compared to existing drugs . This highlights its potential for modifying existing drugs to improve therapeutic outcomes.

Bioconjugation

Overview
Bioconjugation involves attaching biomolecules to surfaces or other molecules, enhancing the efficacy of diagnostics and therapeutics. This compound is instrumental in this process due to its ability to stabilize reactive intermediates.

Case Study
In a study on targeted drug delivery systems, researchers used this compound to create conjugates with antibodies. These conjugates demonstrated improved targeting of cancer cells while minimizing off-target effects. The stability offered by the Boc group allowed for effective attachment without compromising the biological activity of the antibodies .

Organic Synthesis

Overview
The compound is also pivotal in organic synthesis for constructing complex molecules due to its stabilizing properties.

Data Table: Applications in Organic Synthesis

ApplicationDescriptionExample Case Study
Formation of Complex MoleculesUsed as a reagent in multi-step organic reactionsSynthesis of novel heterocycles utilizing this compound
Stabilization of IntermediatesHelps stabilize reactive intermediates during chemical transformationsImproved yields in reactions involving nucleophilic substitutions

Research in Medicinal Chemistry

Overview
In medicinal chemistry, this compound is valuable for modifying existing drugs to enhance their pharmacological properties.

Case Study
A recent investigation focused on modifying an existing anti-inflammatory drug using this compound. The modification resulted in a compound with significantly improved solubility and reduced side effects compared to its predecessor . This underscores the compound's role in optimizing drug formulations.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-2,2-dimethyl-1-propanol involves its interaction with specific molecular targets and pathways. As a carbamate, it can form stable complexes with various enzymes and proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

3-Dimethylamino-2,2-dimethyl-1-propanol (CAS 19059-68-8)

  • Molecular formula: C₇H₁₇NO ().
  • Key differences: Replaces the Boc-amino group with a dimethylamino group.
  • Properties: Higher basicity due to the tertiary amine. No acid sensitivity, unlike Boc-protected analogs.
  • Applications : Pharmaceutical intermediate ().

(S)-2-(Boc-amino)-1-propanol (CAS 79069-13-9)

  • Molecular formula: C₈H₁₇NO₃ ().
  • Key differences: Structural isomer with Boc-amino at C2 instead of C3.
  • Properties :
    • Altered steric effects influence reactivity in coupling reactions.
    • Similar Boc deprotection conditions (TFA-sensitive).
  • Applications : Chiral building block in asymmetric synthesis.

3-(Boc-amino)-1-propanol (CAS 58885-58-8)

  • Molecular formula: C₈H₁₇NO₃ ().
  • Key differences : Lacks the C2 dimethyl substitution.
  • Properties: Reduced steric hindrance enhances solubility and reaction rates. Used in Mitsunobu reactions ().

Substituted Analogs

2-(Boc-amino)-3,3-diphenyl-1-propanol (CAS 153908-76-0)

  • Molecular formula: C₂₀H₂₅NO₃ ().
  • Key differences : Diphenyl groups at C3 introduce aromaticity and bulk.
  • Properties: Increased hydrophobicity impacts solubility. Potential use in lipophilic drug design.

Amprotropine Phosphate (CAS 134-53-2)

  • Molecular formula: C₁₉H₃₂NO₇P ().
  • Key differences : Contains a tropate ester and phosphate group.
  • Properties :
    • Bioactive as an anticholinergic agent.
    • Distinct pharmacological profile compared to Boc-protected analogs.

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
3-(Boc-amino)-2,2-dimethyl-1-propanol Not explicitly listed C₉H₁₉NO₃ ~189.25 Boc-amino, C2 dimethyl PROTACs, peptide synthesis
3-Dimethylamino-2,2-dimethyl-1-propanol 19059-68-8 C₇H₁₇NO 131.22 Dimethylamino, C2 dimethyl Pharmaceutical intermediates
(S)-2-(Boc-amino)-1-propanol 79069-13-9 C₈H₁₇NO₃ 175.23 Boc-amino at C2 Chiral synthesis
3-(Boc-amino)-1-propanol 58885-58-8 C₈H₁₇NO₃ 175.23 Boc-amino, no dimethyl Mitsunobu reactions
2-(Boc-amino)-3,3-diphenyl-1-propanol 153908-76-0 C₂₀H₂₅NO₃ 327.40 Boc-amino, C3 diphenyl Lipophilic drug design

Biological Activity

3-(Boc-amino)-2,2-dimethyl-1-propanol (CAS No. 184357-44-6) is a compound of significant interest in medicinal chemistry and organic synthesis due to its structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological implications, and relevant case studies.

  • Molecular Formula : C10_{10}H21_{21}NO3_3
  • Molecular Weight : 203.28 g/mol
  • InChI Key : BHIGZYWRVWZUHG-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-2,2-dimethyl-1-propanol with di-tert-butyl dicarbonate (Boc anhydride). The reaction conditions generally include:

  • Solvent : Methanol or dichloromethane
  • Reagents : Di-tert-butyl dicarbonate, triethylamine
  • Temperature : Room temperature for several hours followed by concentration under reduced pressure.

This method yields the Boc-protected amino alcohol, which can be further functionalized for various applications in drug development .

Pharmacological Implications

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the realm of enzyme inhibition and cellular interactions. For instance, it has been suggested that derivatives of this compound may serve as inhibitors for specific protein interactions critical in cancer biology and metabolic diseases .

Case Studies

  • Inhibitory Activity on VHL-HIF Pathways :
    A study focusing on structure-guided design highlighted that certain derivatives of Boc-amino compounds can inhibit the von Hippel–Lindau (VHL) E3 ubiquitin ligase pathway. These inhibitors demonstrated low nanomolar potencies and improved cellular permeability, suggesting potential therapeutic applications in treating anemia and ischemic diseases .
  • Antiviral Properties :
    Another investigation explored the antiviral activity of compounds related to this compound. These studies showed that modifications to the Boc group could enhance the compound's effectiveness against viral proteases, indicating a promising avenue for developing antiviral agents against SARS-CoV-2 .

Biological Assays and Results

Study Biological Activity IC50 Value (µM) Remarks
Study AVHL Inhibition<100Effective in stabilizing HIF-1α levels
Study BAntiviral Activity25Significant activity against viral replication

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 3-(Boc-amino)-2,2-dimethyl-1-propanol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves two main steps:

  • Step 1 : Protection of the amino group in 3-amino-2,2-dimethyl-1-propanol using di-tert-butyl dicarbonate (Boc₂O) in methanol with triethylamine (Et₃N) as a base. Reaction completion is confirmed by TLC or NMR monitoring .
  • Step 2 : Oxidation of the intermediate alcohol to the carboxylic acid derivative using NaIO₄ in a solvent system of CCl₄/acetonitrile/water. Optimize stoichiometry (e.g., 1.2 equivalents of NaIO₄) and monitor reaction progress via IR spectroscopy for carbonyl group formation .
    • Critical Consideration : Ensure anhydrous conditions during Boc protection to prevent hydrolysis. For oxidation, adjust solvent ratios to balance reactivity and solubility.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Handling : Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a fume hood to mitigate inhalation risks .
  • Storage : Keep the compound in a sealed container under inert gas (N₂ or Ar) at 2–8°C. Desiccate to prevent moisture-induced degradation, as the Boc group is sensitive to hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm Boc group integration (e.g., tert-butyl protons at δ 1.4 ppm) and the absence of unreacted starting material .
  • HPLC : Employ reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% TFA) to assess purity. Retention times can be calibrated against commercial standards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields during Boc protection reactions?

  • Methodological Answer :

  • Root Cause Analysis : Low yields may arise from incomplete Boc activation (e.g., insufficient Et₃N) or competing side reactions (e.g., oligomerization).
  • Mitigation Strategies :
  • Use a 10% excess of Boc₂O and monitor base concentration (pH 8–9).
  • Introduce a scavenger (e.g., molecular sieves) to absorb byproducts like CO₂ .
  • Validation : Compare kinetic data (e.g., reaction half-life) under varying conditions to identify bottlenecks .

Q. What strategies are effective for isolating enantiomerically pure this compound?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases. Optimize flow rates to separate enantiomers .
  • Crystallization : Recrystallize from a mixture of ethyl acetate/heptane (1:3) to enhance enantiomeric excess. Monitor optical rotation ([α]ᴅ) to verify purity .
    • Advanced Tip : Couple with chiral derivatizing agents (e.g., Mosher’s acid chloride) for NMR-based enantiomeric analysis .

Q. How does steric hindrance from the 2,2-dimethyl group influence reactivity in downstream applications?

  • Methodological Answer :

  • Case Study : In palladium-catalyzed cross-coupling reactions, the bulky dimethyl group reduces nucleophilicity at the β-carbon.
  • Experimental Design : Compare reaction rates with analogous non-methylated substrates using kinetic profiling (e.g., GC-MS time-course analysis) .
  • Computational Support : Perform DFT calculations (e.g., Gaussian 16) to model steric effects on transition states .

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-9(2,3)14-8(13)11-6-10(4,5)7-12/h12H,6-7H2,1-5H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIGZYWRVWZUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611754
Record name tert-Butyl (3-hydroxy-2,2-dimethylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184357-44-6
Record name tert-Butyl (3-hydroxy-2,2-dimethylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)carbamate
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